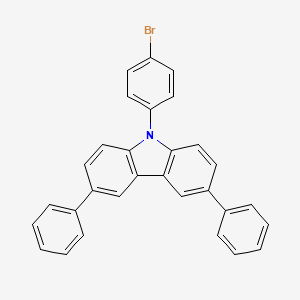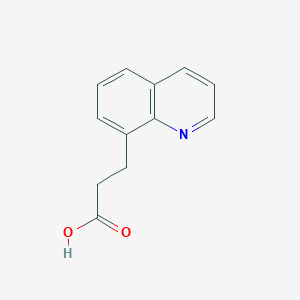![molecular formula C18H23N3O2 B13690917 (R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irdabisant, also known as CEP-26401, is a novel and potent histamine H3 receptor antagonist/inverse agonist. It has been shown to possess cognition-enhancing and wake-promoting activities. The compound has demonstrated high affinity for histamine H3 receptors in both rat and human systems, making it a promising candidate for therapeutic applications in cognitive and attentional disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irdabisant involves multiple steps, starting with the preparation of the core pyridazinone structure. The key intermediate, 6-{4-[3-(®-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one, is synthesized through a series of reactions including nucleophilic substitution and cyclization. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Irdabisant follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Irdabisant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of Irdabisant.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Irdabisant, which can be further studied for their pharmacological properties .
Scientific Research Applications
Irdabisant has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions.
Biology: Employed in research to understand the role of histamine H3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in cognitive and attentional disorders, schizophrenia, and as an adjunctive therapy to approved antipsychotics.
Industry: Utilized in the development of new drugs targeting histamine H3 receptors.
Mechanism of Action
Irdabisant exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This leads to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine in the brain. The compound’s high affinity for the histamine H3 receptor allows it to effectively modulate cognitive and wake-promoting pathways .
Comparison with Similar Compounds
Similar Compounds
ABT-239: Another potent histamine H3 receptor antagonist with similar cognitive-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A well-known histamine H3 receptor antagonist used in research.
Uniqueness of Irdabisant
Irdabisant stands out due to its high affinity and selectivity for the histamine H3 receptor, as well as its potent cognition-enhancing and wake-promoting activities. Its unique chemical structure and pharmacological profile make it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22) |
InChI Key |
XUKROCVZGZNGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)


![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)

